Gal-1-4-glcnac-1-3-fuc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NPC 15669 involves the reaction of leucine with fluorenyl-9-methoxy-carbonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of NPC 15669 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: NPC 15669 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the fluorenyl-9-methoxy-carbonyl group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize NPC 15669.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce NPC 15669 under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various leucine derivatives, while oxidation and reduction reactions can modify the functional groups present in NPC 15669 .
Scientific Research Applications
Chemistry:
- Used as a model compound to study the effects of leucine derivatives on chemical reactions and molecular interactions .
Biology:
- Investigated for its role in inhibiting cell adhesion and migration, particularly in inflammatory responses .
- Studied for its effects on the proliferation and migration of human aortic smooth muscle cells and endothelial cells .
Medicine:
- Potential therapeutic applications in treating inflammatory diseases such as cardiovascular diseases and inflammatory bowel diseases .
- Shown to reduce platelet aggregability in both swine and human plasma, indicating potential use in preventing thrombotic events .
Industry:
Mechanism of Action
NPC 15669 exerts its effects by inhibiting the adhesion and migration of leukocytes, particularly neutrophils, to the endothelium. This is achieved through the blockage of upregulation of a member of the beta2 integrin family, Mac-1 (CD11b/CD18) . By preventing neutrophil-endothelial interactions, NPC 15669 reduces the inflammatory response and associated tissue damage .
Comparison with Similar Compounds
NPC 15669 is unique among leucine derivatives due to its specific anti-inflammatory properties and mechanism of action. Similar compounds include other leumedins, such as:
N-(fluorenyl-9-methoxy-carbonyl)valine: Another leumedin with similar anti-inflammatory properties but different amino acid composition.
N-(fluorenyl-9-methoxy-carbonyl)isoleucine: Similar in structure and function but with isoleucine instead of leucine.
These compounds share the ability to inhibit cell adhesion and migration but differ in their specific amino acid components and resulting biological activities .
Properties
CAS No. |
160243-25-4 |
---|---|
Molecular Formula |
C25H46N2O15 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |
InChI Key |
VRXKBBPRDGIBPB-BEMBIUEJSA-N |
SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Key on ui other cas no. |
160243-25-4 |
Synonyms |
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.